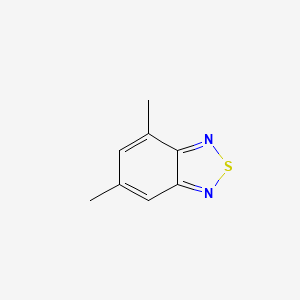

4,6-Dimethyl-2,1,3-benzothiadiazole

Description

Significance of the 2,1,3-Benzothiadiazole (B189464) Scaffold in Contemporary Chemical Science

The 2,1,3-benzothiadiazole (BTD) scaffold is a bicyclic molecule composed of a benzene (B151609) ring fused to a 1,2,5-thiadiazole ring. This heterocyclic system has garnered significant attention in contemporary chemical science due to its unique electronic properties and versatile applications. wikipedia.orgmdpi.com BTD is recognized as a privileged electron acceptor unit, making it a core component in a multitude of functional molecules. acs.orgnih.gov Its inherent fluorescence and photostability have led to its widespread use in the development of photoluminescent compounds applicable in light-based technologies. researchgate.net

The significance of the BTD scaffold extends across various fields of advanced research. It is a fundamental building block in the design of materials for optoelectronic applications, including organic light-emitting diodes (OLEDs), solar cells, and organic transistors. mdpi.comresearchgate.net Furthermore, BTD derivatives are integral to the creation of fluorescent probes for bioimaging and chemical sensing, owing to their strong fluorescence in dipolar compounds. mdpi.comresearchgate.net The electron-withdrawing nature of the BTD nucleus allows for the construction of donor-acceptor (D-A) dyes, which are crucial for various photophysical applications. researchgate.net The ability to readily functionalize the BTD ring system further enhances its utility, allowing for the fine-tuning of its electronic and photophysical properties for specific applications. acs.orgnih.gov

The Role of Alkyl Substitution in Modulating Molecular Architecture and Properties

Alkyl substitution on the 2,1,3-benzothiadiazole scaffold plays a critical role in modulating the molecular architecture and, consequently, the material's properties. The introduction of alkyl chains can significantly influence the solubility, processability, and solid-state packing of BTD-based materials. nih.gov For instance, the attachment of alkyl groups can enhance the solubility of BTD derivatives, which is a crucial factor for their application in solution-processed organic electronics. nih.gov

From a structural standpoint, the length and branching of alkyl chains can dictate the intermolecular interactions, such as π–π stacking, which are fundamental to charge transport in organic semiconductors. researchgate.net Hirshfeld surface analysis of benzothiazole-derived squarylium dyes has shown that alkyl chains interact with different parts of the molecule, affecting thermal properties, π–π configuration, and the planarity of the π-conjugated moiety. researchgate.net In some instances, the conformation of the alkyl chain can lead to closer contact between the π-conjugated systems, potentially improving charge mobility. researchgate.net The strategic placement of alkyl substituents can therefore be used to engineer the crystal packing and morphology of BTD-based materials, thereby controlling their electronic and optical characteristics.

Specific Research Focus on 4,6-Dimethyl-2,1,3-benzothiadiazole and its Analogues

Within the broader class of BTD derivatives, this compound and its analogues have been the subject of specific research interest. The dimethyl substitution at the 4 and 6 positions of the benzothiadiazole ring provides a model system to investigate the effects of electron-donating methyl groups on the electron-accepting BTD core. This substitution pattern is known to influence the electronic properties and reactivity of the molecule.

Research on analogues often involves the synthesis and characterization of related structures where the methyl groups are replaced by other alkyl chains or functional groups to systematically study structure-property relationships. nih.gov The investigation of these analogues allows for a deeper understanding of how subtle changes in the molecular structure can lead to significant variations in photophysical and electrochemical behavior. For example, the dibutylation of the BTD backbone has been shown to enhance the solubility and photophysical properties of BTD-based polymers. nih.gov The study of such analogues is crucial for the rational design of new materials with tailored properties for specific technological applications.

Overview of Key Research Areas and Methodologies Applied to this compound

Research on this compound and its derivatives spans several key areas, driven by the potential applications of these compounds. A primary focus is on their use in organic electronics , where they are investigated as components of organic semiconductors, OLEDs, and photovoltaic devices. mdpi.comresearchgate.netmdpi.com Another significant area is the development of fluorescent probes and sensors , leveraging the inherent luminescent properties of the BTD core. mdpi.comresearchgate.net The synthesis of novel BTD-based polymers and macromolecules for photocatalysis is also an active field of research. acs.org

A variety of methodologies are employed to study these compounds. Synthetic chemistry plays a central role, with researchers developing new methods for the functionalization of the BTD ring system, such as regioselective C–H borylation and cross-coupling reactions like the Suzuki and Stille reactions. acs.orgmdpi.comnih.govSpectroscopic techniques , including UV-Vis and fluorescence spectroscopy, are used to characterize the photophysical properties of these molecules. nih.govmdpi.comElectrochemical methods , such as cyclic voltammetry, are utilized to determine their redox properties and energy levels. nih.govresearchgate.netComputational methods , particularly Density Functional Theory (DFT), are employed to model the electronic structure and predict the properties of new BTD derivatives. nih.govnih.gov Finally, X-ray crystallography is used to determine the solid-state structure and understand the intermolecular interactions that govern material properties. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

89209-03-0 |

|---|---|

Molecular Formula |

C8H8N2S |

Molecular Weight |

164.23 g/mol |

IUPAC Name |

4,6-dimethyl-2,1,3-benzothiadiazole |

InChI |

InChI=1S/C8H8N2S/c1-5-3-6(2)8-7(4-5)9-11-10-8/h3-4H,1-2H3 |

InChI Key |

DSUGVVQJCVIUIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NSN=C2C(=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dimethyl 2,1,3 Benzothiadiazole and Its Functional Analogues

Direct Synthesis Strategies for 4,6-Dimethyl-2,1,3-benzothiadiazole

The direct synthesis of this compound typically involves the condensation of a corresponding substituted ortho-phenylenediamine with a sulfur-containing reagent. A common and high-yielding method is the reaction of 3,5-dimethylbenzene-1,2-diamine (B1306919) with thionyl chloride in a suitable solvent like pyridine. wikipedia.org This reaction proceeds with the formation of sulfur dioxide and hydrochloric acid as byproducts. wikipedia.org

An alternative approach involves the reaction of o-nitroanilines with sulfur monochloride, which provides a convenient one-pot synthesis for nitro derivatives of 2,1,3-benzothiadiazole (B189464) 1-oxides. researchgate.net Subsequent reduction of the nitro group and appropriate functionalization can lead to the desired dimethyl derivative.

Precursor Synthesis and Functionalization Pathways for 2,1,3-Benzothiadiazole Derivatives

The functionalization of the 2,1,3-benzothiadiazole (BTD) core is a versatile strategy for accessing a wide array of derivatives with tailored electronic and photophysical properties. diva-portal.org Due to the electron-poor nature of the BTD ring, direct electrophilic aromatic substitution often requires harsh conditions and can lead to mixtures of products. nih.govacs.org Therefore, methods involving precursor synthesis and subsequent functionalization are often preferred for achieving regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of functionalized BTD derivatives. The Suzuki-Miyaura coupling, in particular, is extensively used to form carbon-carbon bonds by reacting a halogenated BTD precursor with a boronic acid or ester. wikipedia.orgmdpi.com For instance, 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is a common building block for creating larger conjugated systems and conductive polymers through Suzuki-Miyaura reactions. wikipedia.orgmdpi.com

The Buchwald-Hartwig amination is another crucial palladium-catalyzed reaction for forming carbon-nitrogen bonds, enabling the introduction of aryl and alkylamino groups onto the BTD scaffold. diva-portal.orgwikipedia.org These reactions are instrumental in synthesizing donor-acceptor molecules with applications in optoelectronics.

| Reaction Type | Catalyst/Ligand System | Reactants | Product Type | Key Features |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, etc. | Halogenated BTD, Boronic acid/ester | Aryl/heteroaryl substituted BTD | Forms C-C bonds; versatile for creating extended π-systems. wikipedia.orgmdpi.commdpi.com |

| Buchwald-Hartwig | Pd(OAc)₂, XPhos, etc. | Halogenated BTD, Amine | Amino-functionalized BTD | Forms C-N bonds; crucial for donor-acceptor architectures. diva-portal.orgwikipedia.org |

Nitration, Reduction, and Subsequent Alkylation/Arylation

A common pathway to introduce functional groups at specific positions of the BTD ring involves a sequence of nitration, reduction, and subsequent modification. The nitration of 2,1,3-benzothiadiazole can be achieved using a mixture of nitric and sulfuric acids. mdpi.com The resulting nitro-BTD can then be reduced to an amino-BTD, which serves as a versatile intermediate. mdpi.comwikipedia.org This amino group can then undergo various reactions, such as alkylation or arylation, to introduce desired substituents. For example, N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole has been synthesized by the nitration of BTD, followed by reduction of the nitro group and subsequent methylation with methyl iodide. mdpi.com

Ortho-Directed Metalation and Substitution Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgbaranlab.org In this method, a directing metalation group (DMG) on the BTD ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgdiva-portal.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. While attempts to use sulfonyl groups as DMGs on the BTD core have shown limited success, this strategy remains a promising avenue for achieving C-5 and C-6 functionalization, which is otherwise difficult to access. nih.gov

Halogenation and Subsequent Cross-Coupling for Di-substituted Benzothiadiazoles

Halogenation of the BTD ring, followed by cross-coupling reactions, is a widely employed strategy for synthesizing di-substituted derivatives. Bromination of 2,1,3-benzothiadiazole, for instance, readily yields 4,7-dibromo-2,1,3-benzothiadiazole. wikipedia.org This di-bromo derivative is a key precursor for introducing two different or identical substituents via sequential or simultaneous cross-coupling reactions, such as the Suzuki or Stille coupling. wikipedia.orgmdpi.com This approach allows for the construction of symmetric and unsymmetric di-substituted BTDs with precise control over the substitution pattern.

Derivatization at Methyl Moieties of Dimethyl-Benzothiadiazoles

The methyl groups of dimethyl-benzothiadiazoles offer additional sites for chemical modification. These alkyl groups can be functionalized through various reactions, including oxidation to aldehydes or carboxylic acids, or halogenation followed by further substitution. diva-portal.orgnih.gov For example, a benzylic bromide can be formed from a methyl group, which can then be converted to an alcohol and subsequently oxidized to an aldehyde. diva-portal.org This derivatization of the methyl moieties provides another layer of synthetic versatility, allowing for the fine-tuning of the molecule's properties. In some cases, N-methyl groups on amino-substituted benzothiadiazoles can be introduced using reagents like dimethylformamide dimethyl acetal.

Scalable Synthetic Approaches for Research Applications

The synthesis of 4,6-disubstituted-2,1,3-benzothiadiazole derivatives, which are functional analogues of this compound, is crucial for their application in various research fields, including materials science and medicinal chemistry. While direct scalable synthesis for the dimethyl variant is not extensively documented in the provided results, methods for closely related structures, particularly those involving C-H functionalization, offer a pathway to scalable production for research purposes.

A significant advancement in this area is the regioselective iridium-catalyzed C–H borylation of the 2,1,3-benzothiadiazole (BTD) core. nih.govdiva-portal.org This method provides access to versatile 4,6-diboryl BTD building blocks, which can then be further functionalized. nih.govdiva-portal.org The direct C-H borylation is advantageous as it avoids the need for de novo synthesis of the benzothiadiazole ring from substituted precursors. The reaction has been demonstrated on a gram scale, indicating its potential for scalability in research applications. nih.govdiva-portal.org Specifically, using forcing conditions with higher catalyst and ligand loadings, the reaction yields the 4,6-diboryl BTD derivative as the major product. nih.gov This diborylated intermediate is a key precursor for introducing various functional groups at the 4 and 6 positions, which could include methyl groups.

For the synthesis of other functional analogues, such as N,N-dimethyl-4-amino-2,1,3-benzothiadiazole, a three-step synthetic route starting from the commercially available 2,1,3-benzothiadiazole has been reported. mdpi.com This process involves nitration, reduction of the nitro group, and subsequent methylation. mdpi.com While not explicitly described as a large-scale synthesis, the individual steps are common industrial processes, suggesting potential for scalability.

Furthermore, solid-phase synthesis has been developed for 1,2,4-benzothiadiazin-3-one 1,1-dioxides, which are structurally related to benzothiadiazoles. nih.gov This methodology is inherently scalable and allows for the generation of a large number of compounds, which is beneficial for creating libraries of analogues for research. nih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of synthetic methods for producing functionalized 4,6-disubstituted-2,1,3-benzothiadiazoles and their analogues vary significantly depending on the chosen strategy. A comparative analysis of key methodologies highlights these differences.

C-H Borylation: The iridium-catalyzed C–H borylation of 2,1,3-benzothiadiazole demonstrates moderate to good yields and high regioselectivity for the 4,6-disubstituted product under optimized conditions. Under one set of conditions (Conditions A), the reaction yields a mixture of products with the 5-boryl derivative being the major component (64%), and the desired 4,6-diboryl derivative forming in a smaller amount (8%). nih.gov However, by modifying the reaction conditions (Conditions B, more forcing), the selectivity can be shifted to exclusively yield diborylated products with a strong preference for the 4,6-diboryl isomer. nih.gov This tunability is a significant advantage for selectively producing the desired constitutional isomer. A gram-scale reaction under these modified conditions resulted in a 56% spectroscopic yield of the 5-boryl intermediate, which can be further borylated to the 4,6-diboryl product. nih.govdiva-portal.org

Cross-Coupling Reactions: For the synthesis of π-conjugated systems based on a benzothiadiazole core, palladium-catalyzed cross-coupling reactions such as the Stille reaction are commonly employed. nih.govmdpi.com In the synthesis of 4,7-di(thiophen-2-yl)benzo[d] nih.govrsc.orgrsc.orgthiadiazole, the Stille reaction, using PdCl2(PPh3)2 as a catalyst in toluene, was found to be the most effective method compared to Suzuki and direct C-H heteroarylation reactions, which resulted in low yields. nih.govmdpi.com The optimized Stille reaction protocol provided moderate yields ranging from 40% to 61% for various π-spacer–acceptor–π-spacer type compounds. mdpi.com

The following interactive table provides a comparison of the yields for different synthetic approaches towards functionalized benzothiadiazole analogues.

| Synthetic Method | Target Compound/Analogue | Catalyst/Reagent | Yield (%) | Selectivity/Remarks | Reference |

| C-H Borylation (Conditions A) | 4,6-diboryl-2,1,3-benzothiadiazole | [Ir(OMe)COD]2 | 8 | Mixture of isomers (4-boryl, 5-boryl, 4,7-diboryl) | nih.gov |

| C-H Borylation (Conditions B) | 4,6-diboryl-2,1,3-benzothiadiazole | [Ir(OMe)COD]2 | Not specified directly, but is the major diborylated product | Exclusively diborylated products | nih.gov |

| Stille Reaction | 4,7-di(thiophen-2-yl)benzo[d] nih.govrsc.orgrsc.orgthiadiazole | PdCl2(PPh3)2 | ~40-61 | Superior to Suzuki and direct C-H arylation | mdpi.com |

| Nitration/Reduction/Methylation | N,N-dimethyl-4-amino-2,1,3-benzothiadiazole | Sulfonitric mixture, SnCl2, CH3I | Not specified | Three-step synthesis from BTD | mdpi.com |

This comparative data underscores that while methods like C-H borylation offer elegant and direct routes to specific isomers like the 4,6-disubstituted pattern, their efficiency and selectivity are highly dependent on reaction conditions. Cross-coupling reactions like the Stille reaction provide a reliable, albeit multi-step, approach for creating C-C bonds with moderate efficiency. The choice of synthetic strategy will therefore depend on the desired final structure, the required scale, and the acceptable trade-offs between yield, selectivity, and the number of synthetic steps.

While the synthesis and use of this compound as a chemical intermediate are mentioned in some studies, particularly for the creation of derivatives like 7-amino-4,6-dimethyl-2,1,3-benzothiadiazole, the corresponding detailed characterization data (¹H NMR, ¹³C NMR, IR, UV-Vis, fluorescence, and quantum yield) for the parent molecule is not published in the accessible literature.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the specific requirements and subsections of the requested outline without the necessary source data. Proceeding would require fabricating data, which would compromise the integrity and factual basis of the content.

Advanced Spectroscopic and Structural Characterization Methodologies

Fluorescence and Photoluminescence Spectroscopy

Stokes Shift Analysis and Intramolecular Charge Transfer (ICT) Signatures

The photophysical properties of 4,6-Dimethyl-2,1,3-benzothiadiazole and its derivatives are profoundly influenced by Intramolecular Charge Transfer (ICT) phenomena. The 2,1,3-benzothiadiazole (B189464) (BTD) core is a well-known electron-accepting (acceptor) moiety. When substituted with electron-donating groups, a donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) architecture is formed. mdpi.com Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), typically localized on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is generally centered on the BTD acceptor unit.

This charge redistribution leads to a highly polarized excited state, which is more stable in polar solvents. A key signature of this ICT process is a large Stokes shift, which is the difference in energy (or wavelength) between the maximum of the absorption and emission spectra. Derivatives of benzothiadiazole are known to exhibit significant Stokes shifts. nih.gov For instance, studies on D-A-D small molecules based on a benzothiadiazole acceptor show that these compounds absorb light over a wide range and emit light from the green to the red/near-IR spectrum, a characteristic indicative of efficient ICT. mdpi.com The magnitude of the Stokes shift often correlates with the solvent polarity, a phenomenon known as solvatochromism, providing further evidence for a charge-transfer character in the excited state.

Time-Resolved Fluorescence Spectroscopy (Femtosecond and Picosecond Dynamics)

Time-resolved fluorescence spectroscopy, operating on femtosecond and picosecond timescales, is a powerful tool for directly observing the dynamics of the excited states in molecules like this compound. These measurements allow for the elucidation of the complex processes that occur immediately following light absorption, including the kinetics of intramolecular charge transfer.

For many molecules exhibiting ICT, the process begins with excitation to a locally excited (LE) state, which then transitions to the lower-energy, charge-separated ICT state. This reversible reaction (LE ⇌ ICT) can be monitored by observing the decay of the fluorescence signals from both states over time. nih.gov Detailed kinetic analysis of the fluorescence decay profiles can yield rate constants for the forward and reverse charge transfer reactions. nih.gov A global analysis of the fluorescence response functions, with high time resolution, is often employed to obtain reliable kinetic and thermodynamic data. nih.gov

Advanced time-resolved studies on benzothiadiazole derivatives have also investigated phenomena such as thermally activated delayed fluorescence (TADF) and triplet-triplet annihilation (TTA). diva-portal.org These processes involve transitions between singlet and triplet excited states and are crucial for applications in organic light-emitting diodes (OLEDs). Understanding these ultrafast dynamics is essential for designing molecules with specific photophysical properties, such as high fluorescence quantum yields or efficient phosphorescence. diva-portal.orgresearchgate.net

X-ray Diffraction Studies for Solid-State Molecular Organization

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of molecules and their packing arrangement in the solid state. This information is critical for understanding how intermolecular interactions influence the material's bulk properties.

Single crystal X-ray diffraction provides the most precise structural data, revealing exact bond lengths, bond angles, and the conformation of the molecule. For a crystal of suitable quality, this technique can determine the crystal system, space group, and unit cell dimensions. mdpi.commdpi.com

While a specific single crystal structure for this compound is not detailed in the provided results, extensive studies have been performed on closely related derivatives. For example, the analysis of N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine (H₂L) provided detailed insight into its molecular structure and coordination behavior. nih.gov Similarly, the crystal structure of 4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) has been refined, providing information on its conformation and packing. nih.gov In a study of a fused triazolo-thiadiazole system, single-crystal X-ray analysis confirmed the molecular structure, identifying the crystal system as monoclinic with a P2₁/n space group. mdpi.com This level of detail is fundamental for establishing structure-property relationships.

Table 1: Example Crystallographic Data for a Fused Heterocyclic System

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/n | mdpi.com |

| a (Å) | 7.8707(2) | mdpi.com |

| b (Å) | 15.9681(4) | mdpi.com |

| c (Å) | 11.9798(4) | mdpi.com |

| β (°) | 100.283(3) | mdpi.com |

| Volume (ų) | 1481.44(7) | mdpi.com |

| Z (Molecules/unit cell) | 4 | mdpi.com |

When large single crystals cannot be grown, as is often the case for polymeric materials, powder X-ray diffraction (PXRD) is employed. PXRD provides information about the degree of crystallinity and the characteristic packing distances within the material. For conjugated polymers incorporating benzothiadiazole units, PXRD is essential for characterizing the solid-state morphology.

For instance, X-ray diffraction analysis of films of n-type conjugated polymers revealed a lamellar crystalline structure. sci-hub.se The diffraction patterns allowed for the calculation of key structural parameters such as the interchain distance within the lamellae and the π-stacking distance, which is the distance between the planes of the aromatic backbones. sci-hub.se These distances are critical as they strongly influence charge transport in organic electronic devices. A smaller π-stacking distance generally facilitates better orbital overlap and, consequently, higher charge carrier mobility.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are indispensable for probing the electronic structure of electroactive molecules like this compound and its derivatives. CV measures the oxidation and reduction potentials of a compound, from which the energies of the frontier molecular orbitals—the HOMO and LUMO—can be estimated.

In a typical CV experiment, the onset potentials for the first oxidation (Eox) and first reduction (Ered) processes are determined. These values are then used to calculate the HOMO and LUMO energy levels, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The HOMO level is related to the oxidation potential and reflects the electron-donating ability of the molecule, while the LUMO level is related to the reduction potential and indicates its electron-accepting character. mdpi.com

The difference between the HOMO and LUMO levels provides the electrochemical energy gap (Eg), which can be compared to the optical energy gap obtained from UV-Vis absorption spectroscopy. mdpi.com Studies on various benzothiadiazole derivatives have shown that their D-A-D structures result in narrow energy gaps, confirming their semiconductor properties. mdpi.com For example, a series of small molecules based on benzothiadiazole exhibited electrochemical gaps in the range of 1.75–2.38 eV. mdpi.com This tunability of the frontier orbital energies is a key advantage in the design of materials for organic solar cells and transistors. mdpi.comuleth.ca

Table 2: Example Electrochemical Data for Benzothiadiazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Electrochemical Gap (Eg) (eV) | Reference |

|---|---|---|---|---|

| BTD Derivative 2a | -5.38 | -3.14 | 2.24 | mdpi.com |

| BTD Derivative 2b | -5.32 | -3.12 | 2.20 | mdpi.com |

| BTD Derivative 2c | -5.11 | -3.36 | 1.75 | mdpi.com |

| BTD Derivative 2d | -5.33 | -2.95 | 2.38 | mdpi.com |

Theoretical and Computational Investigations of 4,6 Dimethyl 2,1,3 Benzothiadiazole

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure of benzothiadiazole and its derivatives. nih.govnih.gov This method offers a balance between computational cost and accuracy for determining various molecular properties. scirp.org

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. For benzothiadiazole derivatives, this is commonly performed using DFT methods, such as the B3LYP functional, paired with basis sets like 6-31G(d) or cc-pVDZ. nbu.edu.samdpi.comresearchgate.net These calculations identify the equilibrium geometry by finding the minimum energy conformation, providing precise data on bond lengths and angles. nbu.edu.sa For the parent 2,1,3-benzothiadiazole (B189464), the molecular structure has been established through such computational methods. researchgate.net The planarity of the benzothiadiazole system is a key feature, ensuring close intermolecular contacts which can influence charge carrier mobilities. mdpi.com

| Parameter | Bond Type | Typical Calculated Value (Å) | Reference Method |

| Bond Length | C-C (aromatic) | 1.457 - 1.480 | DFT-B3LYP nbu.edu.sa |

| Bond Length | C=N (thiadiazole) | ~1.341 | DFT-B3LYP nbu.edu.sa |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic and optical properties. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's reactivity and the energy required for electronic excitation. scirp.orgresearchgate.net

In studies of various 2,1,3-benzothiadiazole derivatives, the LUMO is typically localized on the electron-withdrawing benzothiadiazole moiety, while the HOMO can be spread across the molecule. mdpi.com The HOMO-LUMO gap for substituted benzothiadiazoles is often in a range that makes them suitable as semiconductors. mdpi.comresearchgate.net For instance, studies on small-donor molecules based on 2,1,3-benzothiadiazole have reported energy gaps between 1.75 and 2.38 eV. nih.govmdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies for 2,1,3-Benzothiadiazole Derivatives Note: Values are based on DFT calculations (B3LYP/cc-pVDZ) for related small-donor benzothiadiazole molecules. mdpi.com

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Derivative 2a | -5.12 | -2.74 | 2.38 |

| Derivative 2b | -5.24 | -3.00 | 2.24 |

| Derivative 2c | -4.78 | -3.03 | 1.75 |

| Derivative 2d | -5.12 | -2.93 | 2.19 |

From the energies of the frontier molecular orbitals, key molecular properties can be deduced. conicet.gov.ar The ionization potential (IP), the energy required to remove an electron, and the electron affinity (EA), the energy released when an electron is added, can be approximated from the HOMO and LUMO energies, respectively (IP ≈ -E(HOMO); EA ≈ -E(LUMO)).

Calculations on the parent benzo[1,2-c:4,5-c']bis nbu.edu.samdpi.comnih.govthiadiazole (BBT) have shown a calculated electron affinity of 1.90 eV, highlighting the electron-accepting nature of the core structure. nih.gov For donor-substituted 2,1,3-benzothiadiazole derivatives, the ionization potential is a key indicator of their electron-donating properties. mdpi.com

Table 3: Calculated Global Reactivity Descriptors for a Representative Molecule Note: This table illustrates the type of data derived from HOMO-LUMO energies, based on a representative analysis of a related compound. conicet.gov.ar

| Molecular Parameter | Formula | Calculated Value (eV) |

| Ionization Potential (IP) | IP ≈ -E(HOMO) | 5.846 |

| Electron Affinity (EA) | EA ≈ -E(LUMO) | 1.532 |

| Chemical Hardness (η) | η = (IP - EA) / 2 | 2.157 |

| Electronegativity (χ) | χ = (IP + EA) / 2 | 3.689 |

To investigate the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. mdpi.com This method is used to calculate excited state properties and simulate UV-visible absorption spectra. scirp.orgmdpi.com For benzothiadiazole derivatives, TD-DFT calculations reveal that the lowest energy absorption bands typically correspond to the transition from the HOMO to the LUMO. mdpi.comnih.gov These transitions often exhibit an intraligand charge transfer (ILCT) character, where electron density moves from a donor part of the molecule to the electron-accepting thiadiazole core upon excitation. researchgate.netnih.gov Such calculations provide the theoretical absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which predict the intensity of the absorption. mdpi.comnih.gov

Ab Initio Quantum Chemical Calculations for Energetics and Reactivity

For higher accuracy in energetic calculations, ab initio methods are often used. These methods are based on first principles without reliance on empirical parameters. A comprehensive study on the parent 2,1,3-benzothiadiazole used the high-level G3(MP2)//B3LYP composite method to determine its gas-phase standard molar enthalpy of formation at 298.15 K, yielding a value of (276.6 ± 2.5) kJ·mol⁻¹. researchgate.net

Computational methods are also vital for predicting chemical reactivity. For instance, DFT calculations have been successfully used to explain the regioselectivity of C-H borylation reactions on the 2,1,3-benzothiadiazole ring, leading to the formation of versatile building blocks like 4,6-diboryl BTD. nih.govdiva-portal.org Furthermore, these calculations can predict the reactivity of novel intermediates, such as BTD-based arynes, by modeling the distortion of the triple bond to favor nucleophilic attack at a specific position. nih.govdiva-portal.org

Aromaticity Assessment (e.g., Nucleus Independent Chemical Shifts - NICS)

The aromaticity of the 2,1,3-benzothiadiazole ring system is a key determinant of its chemical reactivity and stability. Aromaticity in this and related molecules has been evaluated using computational methods, notably through the analysis of Nucleus Independent Chemical Shifts (NICS). researchgate.net NICS is a widely used magnetic criterion for aromaticity, where negative values inside a ring indicate the presence of a diatropic ring current, a hallmark of aromatic character.

A computational study on the parent 2,1,3-benzothiadiazole has utilized NICS calculations to probe the aromaticity of both the benzene (B151609) and thiadiazole rings. researchgate.net These calculations, performed using density functional theory (DFT), help to quantify the degree of electron delocalization within the bicyclic structure. The results of such studies are crucial for understanding the electronic nature of the benzothiadiazole core, which influences the properties of its derivatives, including 4,6-Dimethyl-2,1,3-benzothiadiazole. The methyl groups at the 4 and 6 positions are expected to modulate the electronic properties and, consequently, the aromaticity of the benzene ring through their electron-donating inductive effects.

| Ring System | NICS(1) Value (ppm) | Aromatic Character |

|---|---|---|

| Benzene (for comparison) | -9.7 | Aromatic |

| Pyrrole Ring (in Indol-4-ones) | -12.0 to -15.0 | Aromatic |

| Thiadiazole Ring (in 2,1,3-Benzothiadiazole) | Calculated to be aromatic | Aromatic |

Computational Modeling of Photophysical Properties (e.g., Absorption/Emission Wavelengths)

Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), is a cornerstone for predicting and understanding the photophysical properties of benzothiadiazole derivatives. These methods allow for the calculation of electronic transitions, which correspond to the absorption and emission of light.

For various 2,1,3-benzothiadiazole derivatives, TD-DFT calculations have been employed to predict their maximum absorption (λmax) and emission wavelengths. mdpi.com These studies reveal that the photophysical properties are highly tunable by modifying the substituents on the benzothiadiazole core. For instance, the introduction of donor and acceptor groups can lead to significant shifts in the absorption and emission spectra. In the case of this compound, the electron-donating methyl groups are expected to influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission characteristics.

The table below presents a selection of calculated and experimental photophysical data for related benzothiadiazole derivatives, illustrating the range of properties achievable within this class of compounds.

| Compound | Calculated Absorption λmax (nm) | Experimental Absorption λmax (nm) | Experimental Emission λmax (nm) |

|---|---|---|---|

| 4,7-di([2,2′-bithiophen]-5-yl)benzothiadiazole | Not specified | 452-526 | Green to Red |

| 4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)benzothiadiazole | Not specified | UV-Green | Green to Red |

| 4,7-bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)benzothiadiazole | Not specified | UV-Yellow | Green to Near IR |

Machine Learning Applications in Predicting Photophysical Properties of Benzothiadiazole Derivatives

The rational design of novel benzothiadiazole derivatives with tailored photophysical properties can be a complex and computationally expensive endeavor. To address this, machine learning (ML) has emerged as a powerful tool for accelerating the discovery process. researchgate.net

Recent studies have demonstrated the successful application of ML models to predict the maximum absorption and emission wavelengths of a large set of benzothiadiazole derivatives. researchgate.net By utilizing molecular fingerprints as descriptors, various ML algorithms, such as Random Forest, LightGBM, and XGBoost, have been trained to establish quantitative structure-property relationships. These models can rapidly and accurately forecast the photophysical characteristics of new, un-synthesized benzothiadiazole compounds, significantly reducing the reliance on time-consuming and costly experimental or high-level computational methods.

The performance of these ML models is typically evaluated using statistical metrics like the coefficient of determination (R²) for the training set and the squared correlation coefficient (Q²) for the test set. High values for these metrics indicate a robust and predictive model.

| Model | Property | R² (Training Set) | Q² (Test Set) |

|---|---|---|---|

| Random Forest | Absorption | 0.92 | Not specified |

| Random Forest | Emission | 0.89 | Not specified |

| LightGBM | Absorption/Emission | High | High |

| XGBoost | Absorption/Emission | High | High |

Furthermore, the integration of ML models with techniques like SHapley Additive exPlanations (SHAP) analysis provides deeper insights into the key molecular features that govern the photophysical properties. For instance, such analyses have highlighted the significant impact of factors like the presence of tertiary amines and solvent polarity on the emission wavelengths of benzothiadiazole derivatives.

Electronic and Optoelectronic Research Applications of 4,6 Dimethyl 2,1,3 Benzothiadiazole

Organic Light-Emitting Diodes (OLEDs) Research

The strong electron-withdrawing capability of the 2,1,3-benzothiadiazole (B189464) (BTD) core is instrumental in designing molecules with specific electronic properties for OLED applications. researchgate.net By incorporating this unit, researchers can fine-tune the energy levels of organic materials, which is crucial for efficient charge injection, transport, and recombination, ultimately leading to light emission. researchgate.net

Emitter Materials Development

Derivatives of 4,6-dimethyl-2,1,3-benzothiadiazole are actively researched for their potential as emitter materials in OLEDs. These materials can be designed to exhibit fluorescence across a wide spectral range, from blue to red and even near-infrared. rsc.orgmdpi.com For instance, donor-acceptor-donor (D-A-D) structured molecules utilizing a 2,1,3-benzothiadiazole acceptor have been synthesized and investigated for their thermally activated delayed fluorescence (TADF) properties. rsc.orgresearchgate.net

One study focused on D-A-D structured fluorescent molecules where 2,1,3-benzothiadiazole acted as the acceptor. rsc.orgresearchgate.net This research led to the development of a red TADF emitter that, when incorporated into an OLED, achieved a maximum external quantum efficiency of 8.8% with an emission peak at 636 nm. rsc.orgresearchgate.net Another research effort synthesized new luminophores containing a benzothiadiazole (BTD) core with different aryl linkers. nih.gov An OLED device using one of these compounds as the light-emitting layer demonstrated high brightness and efficiency. nih.gov

| Emitter Type | Acceptor Unit | OLED Performance | Emission Color | Reference |

| TADF | 2,1,3-benzothiadiazole | 8.8% EQE | Red (636 nm) | rsc.orgresearchgate.net |

| Fluorescent | Benzothiadiazole | High brightness and efficiency | - | nih.gov |

Charge Transport Layer Investigations

The electron-deficient character of the this compound moiety makes it a suitable component for electron-transporting materials in OLEDs. researchgate.net Research has shown that incorporating a BTD unit into the backbone of naphthalene (B1677914) diimide (NDI)-based polymers can enhance charge transport properties. rsc.org This improvement is attributed to the favorable electronic characteristics and the planar, rigid structure of the BTD unit, which can facilitate better intermolecular packing. rsc.org

In a study of new benzothiadiazole-containing luminophores, the compound with an aryl-bridged carbazole (B46965) unit demonstrated the highest electron and hole mobility. nih.gov This highlights the dual functionality of these materials, acting not only as emitters but also as active charge transport centers within the emissive layer of an OLED. nih.gov

Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs) Research

In the realm of solar energy conversion, this compound and its derivatives have been extensively explored as electron-acceptor components in the active layers of OPVs and as key building blocks in sensitizing dyes for DSSCs. cjps.orgrsc.orgmdpi.com The electron-deficient nature of the BTD core is crucial for creating low bandgap materials that can efficiently absorb solar radiation and facilitate charge separation. mdpi.com

Donor-Acceptor (D-A) Systems in Conjugated Polymers

The development of donor-acceptor (D-A) conjugated polymers has been a significant driving force in advancing OPV technology. rsc.org In these systems, an electron-rich donor unit is combined with an electron-deficient acceptor unit, such as 2,1,3-benzothiadiazole, to create polymers with a low bandgap and tailored electronic properties. cjps.orgrsc.org This architectural design allows for broad absorption of the solar spectrum and efficient charge generation. cjps.org

For example, copolymers incorporating N-alkyl-thieno[3,2-b]indole as the donor and 2,1,3-benzothiadiazole as the acceptor have been synthesized for use in bulk heterojunction solar cells. rsc.org One such polymer, when blended with a fullerene derivative, achieved a power conversion efficiency (PCE) of 5.83%. rsc.org Fluorination of the benzothiadiazole unit in D-A copolymers has been shown to effectively tune energy levels, leading to higher open-circuit voltages and improved device performance in organic solar cells. nih.gov

| Polymer System | Donor Unit | Acceptor Unit | Power Conversion Efficiency (PCE) | Reference |

| PTITBT | N-alkyl-thieno[3,2-b]indole | 2,1,3-benzothiadiazole | 5.83% | rsc.org |

| PBT4T-Cl | - | Fluorinated Benzothiadiazole | 11.18% | nih.gov |

| PBDT2FBT-Ph-F | - | Fluorinated Benzothiadiazole | 9.02% | nih.gov |

In the context of DSSCs, benzothiadiazole-based organic dyes have been designed and synthesized, demonstrating good power conversion efficiencies ranging from 7.0% to 9.8%. rsc.org A co-sensitization approach, combining two different benzothiadiazole dyes, led to an even higher PCE of up to 10.9%. rsc.org

Photoinduced Charge Separation and Energy Transfer Processes

The efficiency of OPVs and DSSCs is fundamentally dependent on the processes of photoinduced charge separation and energy transfer. The donor-acceptor architecture, featuring the electron-deficient this compound unit, is designed to promote these processes. cjps.orgmdpi.com Upon light absorption, an exciton (B1674681) (a bound electron-hole pair) is generated. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the donor and acceptor materials provides the driving force for the exciton to dissociate into free charge carriers. co-ac.com

Computational studies on benzothiadiazole-based D-π-π-A organic dyes have been conducted to understand the influence of different donor moieties on the efficiency of DSSCs. nih.gov These studies analyze parameters like electronic absorption spectra and frontier molecular orbital energy levels to predict the performance of the dyes. nih.gov In ternary organic solar cells, a 4,7-dithienyl-2,1,3-benzothiadiazole derivative has been used as a cascade material, which helps to facilitate electron transfer between the donor and acceptor, leading to improved photovoltaic performance. mdpi.com

Applications in Advanced Materials Science and Chemo Sensing Research

H-Bonded Organic Frameworks (HOFs) and Smart Porous Materials Design

While direct applications of 4,6-Dimethyl-2,1,3-benzothiadiazole in the construction of hydrogen-bonded organic frameworks (HOFs) are still an emerging area of research, the principles of supramolecular assembly and crystal engineering using related benzothiadiazole derivatives provide a strong foundation for its potential in this field. The formation of HOFs relies on the directional and specific nature of hydrogen bonds to create ordered, porous structures.

The nitrogen atoms within the thiadiazole ring of the benzothiadiazole core can act as hydrogen bond acceptors, while appropriate functionalization of the benzene (B151609) ring can introduce hydrogen bond donor sites. This directed self-assembly can lead to the formation of well-defined, crystalline materials with intrinsic porosity. nih.gov The design of these frameworks can be guided by the size and geometry of the constituent molecules to control the pore size and functionality. nih.gov For instance, studies on other organic molecules have shown that it is possible to encapsulate guest molecules within these frameworks, which can be used to desensitize energetic materials while maintaining their performance. nih.gov

The introduction of methyl groups, as in this compound, can influence the packing of the molecules in the solid state, potentially leading to different supramolecular architectures. researchgate.net These modifications can affect the resulting material's properties, such as solubility and thermal characteristics. researchgate.net The ability to form ordered assemblies is crucial for the development of "smart" materials that can respond to external stimuli. The exploration of metallo-supramolecular polymers incorporating benzothiadiazole units has demonstrated the potential for creating materials with responsive photophysical properties. nih.gov

Development of Fluorescent Chemosensors and Optical Sensing Devices

The 2,1,3-benzothiadiazole (B189464) (BTD) core is a well-established building block for fluorescent chemosensors due to its inherent fluorescence, photostability, and electron-accepting nature. mdpi.com These characteristics make it an excellent scaffold for designing optical sensing devices that can detect a wide range of analytes. mdpi.com The general principle involves coupling the BTD fluorophore with a specific recognition site for an analyte. The binding of the analyte to the recognition site causes a change in the photophysical properties of the BTD core, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength, which can be observed and quantified. mdpi.com

Detection of Anionic Analytes

Derivatives of 2,1,3-benzothiadiazole have been successfully employed in the design of fluorescent chemosensors for various anions. The sensing mechanism often involves the interaction of the anion with a specific receptor unit attached to the benzothiadiazole core. For example, a chemosensor can be designed where the analyte, such as a cyanide ion, covalently binds to the sensor molecule. This binding event can disrupt the internal charge transfer (ICT) pathway or lead to the formation of a new fluorescent species, resulting in a distinct optical response. mdpi.com The selectivity for a particular anion is determined by the design of the binding pocket or reactive site.

Detection of Cationic Analytes

Similarly, benzothiadiazole-based fluorescent sensors have been developed for the detection of various metal cations. The coordination of a metal ion to a ligand appended to the BTD scaffold can significantly alter the electronic properties of the fluorophore. This can lead to either fluorescence quenching or enhancement. For instance, the formation of a complex between the sensor and a metal ion can restrict intramolecular rotation, leading to an increase in fluorescence quantum yield, a phenomenon known as chelation-enhanced fluorescence (CHEF). The choice of the chelating group determines the selectivity of the sensor for specific metal ions.

Detection of Neutral Analytes

The detection of neutral molecules using benzothiadiazole-based chemosensors is also an active area of research. The sensing mechanism for neutral analytes often relies on weaker interactions such as hydrogen bonding or host-guest interactions. For example, a sensor might be designed with a cavity that is complementary in size and shape to the target neutral molecule. The binding of the analyte within this cavity can alter the microenvironment of the fluorophore, leading to a change in its emission properties.

Photophysical Mechanisms of Analyte Detection

The detection of analytes by 2,1,3-benzothiadiazole-based chemosensors is governed by several photophysical mechanisms. These mechanisms are key to the transduction of the binding event into a measurable optical signal.

Common Photophysical Mechanisms in BTD-Based Chemosensors

| Mechanism | Description |

| Internal Charge Transfer (ICT) | The BTD core is electron-deficient and is often paired with an electron-donating group. The binding of an analyte can modulate the efficiency of the ICT process, leading to changes in the fluorescence spectrum. |

| Photoinduced Electron Transfer (PET) | In a PET sensor, the fluorophore is linked to a receptor that can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding of an analyte to the receptor, the PET process is inhibited, and fluorescence is restored. |

| Förster Resonance Energy Transfer (FRET) | FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. The binding of an analyte can alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the observed fluorescence. |

| Excimer/Exciplex Formation | The interaction of an excited state fluorophore with a ground state molecule (analyte or another fluorophore) can lead to the formation of an excimer or exciplex, which has a distinct, often red-shifted, emission spectrum. |

| Aggregation-Induced Emission (AIE) | In some cases, the sensor molecule may be non-emissive in solution but become highly fluorescent upon aggregation. The analyte can induce this aggregation, leading to a "turn-on" fluorescence response. mdpi.com |

The specific mechanism at play depends on the molecular design of the chemosensor and the nature of the interaction with the analyte. mdpi.com

Research on Levelers for Electroplating Copper in Microvia Technology

In the fabrication of printed circuit boards (PCBs) and integrated circuits, the filling of high-aspect-ratio microvias with copper is a critical step. This is typically achieved through an electroplating process that relies on a combination of organic additives to ensure uniform, void-free deposition. Levelers are essential components of this additive system. They are organic molecules that adsorb onto the copper surface and suppress the deposition rate, particularly at high current density areas, thereby promoting a "bottom-up" filling of the microvias.

While research on this compound as a leveler is not extensively documented, studies on structurally similar compounds, such as 4-amino-2,1,3-benzothiadiazole, highlight the potential of the benzothiadiazole scaffold in this application. Organic molecules containing heteroatoms like nitrogen and sulfur, along with conjugated π-systems, are known to adsorb strongly onto copper surfaces.

Research has shown that compounds like 4-amino-2,1,3-benzothiadiazole can act as effective levelers in copper electroplating baths. These molecules function by inhibiting copper deposition, and their effectiveness can be evaluated through electrochemical techniques such as cyclic voltammetry and galvanostatic measurements. The presence of these levelers in the plating solution leads to a more uniform current distribution, which is crucial for achieving defect-free filling of microvias.

Bioimaging Fluorophores Research (Mechanistic and Design Studies)

The compound this compound is a derivative of 2,1,3-benzothiadiazole (BTD), a heterocyclic structure that has garnered significant interest in the development of fluorescent probes for bioimaging. nih.govnih.gov The attractive photophysical properties of BTD derivatives make them excellent candidates for use in advanced microscopy techniques. nih.gov These properties often include large Stokes shifts, high molar extinction coefficients, substantial quantum yields, and excellent photostability. nih.govresearchgate.net

The design of BTD-based fluorophores often involves the strategic introduction of electron-donating and electron-accepting groups to the BTD core. This "push-pull" architecture, also known as a donor-acceptor-donor (D-A-D) or donor-π-acceptor (D-π-A) system, is crucial for tuning the photophysical properties of the molecule. rsc.orgmdpi.com The electron-deficient nature of the BTD nucleus makes it an effective acceptor, while various substituents can act as donors. mdpi.com By modifying these donor groups, researchers can systematically alter the intramolecular charge transfer (ICT) characteristics of the fluorophore. researchgate.netresearchgate.net This modulation of ICT is a key mechanism for controlling the emission color, allowing for the development of probes that span the visible spectrum from blue to red. researchgate.netrsc.org

Mechanistic studies, often supported by Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, provide insights into the electronic structure and transitions that govern the fluorescence of these probes. nih.govresearchgate.netnih.gov These theoretical calculations help to understand the origin of the observed photophysical properties, such as the large Stokes shifts, which are often attributed to significant geometric reorganization between the ground and excited states. researchgate.net For instance, a more planar structure in the excited state can lead to greater π–π* overlap, resulting in larger Stokes shifts and higher quantum yields. researchgate.net

The design of these fluorophores also considers their behavior in biological environments. For example, the introduction of specific functional groups can direct the probe to particular cellular organelles, such as the mitochondria. nih.govresearchgate.net The selectivity of these probes is often rationalized through molecular docking studies, which can predict the binding of the fluorophore to specific proteins within the target organelle. nih.gov Furthermore, the design can be tailored to achieve desired properties like aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ), which are crucial for specific bioimaging applications. researchgate.netrsc.org In AIE, the fluorophore is non-emissive in solution but becomes highly fluorescent upon aggregation, a property that is valuable for imaging specific cellular structures or processes. Conversely, ACQ describes the quenching of fluorescence at high concentrations. The ability to tune between these states by modifying the donor structure highlights the versatility of the BTD scaffold in designing advanced bioimaging agents. researchgate.netrsc.org

Supramolecular Analytical Chemistry Applications

The unique electronic and photophysical properties of 2,1,3-benzothiadiazole (BTD) derivatives, including this compound, make them valuable building blocks in the field of supramolecular analytical chemistry. mdpi.com Their application in this area primarily revolves around their use as signaling units in chemosensors for the detection of various analytes, including ions and neutral molecules. mdpi.com

The design of BTD-based chemosensors leverages the principles of supramolecular chemistry, where a receptor unit capable of selectively binding a target analyte is covalently linked to the BTD fluorophore. The binding event between the receptor and the analyte induces a change in the photophysical properties of the BTD core, such as a shift in the absorption or emission wavelength or a change in fluorescence intensity (either enhancement or quenching). mdpi.com This optical response serves as the basis for the detection and quantification of the analyte.

Several photophysical mechanisms can be exploited in the design of these sensors, including:

Intramolecular Charge Transfer (ICT): The interaction of the analyte with the receptor can modulate the electron-donating or -withdrawing ability of the substituents on the BTD ring, thereby altering the ICT process and leading to a detectable change in the fluorescence spectrum. mdpi.com

Photoinduced Electron Transfer (PET): In PET-based sensors, the receptor can quench the fluorescence of the BTD unit through electron transfer. Upon binding the analyte, this PET process can be inhibited, leading to a "turn-on" fluorescence response.

Excited-State Intramolecular Proton Transfer (ESIPT): Molecules designed with proton donor and acceptor fragments can undergo ESIPT. The binding of an analyte can interfere with this process, causing a change in the emission properties. mdpi.com

The versatility of the BTD scaffold allows for the synthesis of a wide range of derivatives with tailored recognition and signaling properties. For example, the introduction of N-heterocyclic carbene (NHC) molecules has been shown to modify the properties of surfaces and could be a strategy for creating surface-based sensors. researchgate.net The development of BTD-based polymers has also been explored for applications in hole-transporting materials, which could be adapted for sensing applications. mdpi.com

The ability to functionalize the BTD core at various positions enables the creation of sensors with high selectivity and sensitivity for specific target analytes. diva-portal.org The resulting optical changes can often be detected by the naked eye, providing a simple and rapid method for qualitative analysis. mdpi.com These features make BTD-based compounds, including this compound, promising candidates for the development of advanced optical detection devices for a wide range of applications in environmental monitoring, clinical diagnostics, and industrial process control.

Structure Property Relationship Studies in 4,6 Dimethyl 2,1,3 Benzothiadiazole Systems

Influence of Methyl Substituents on Electronic Properties and Aromaticity

The introduction of methyl groups at the 4 and 6 positions of the 2,1,3-benzothiadiazole (B189464) (BTD) core has a notable influence on the molecule's electronic properties and aromaticity. These substituents, being electron-donating, affect the energy levels of the frontier molecular orbitals. Specifically, the methyl groups can raise the energy of the highest occupied molecular orbital (HOMO), which in turn can reduce the HOMO-LUMO energy gap. This effect is significant in tuning the electronic and optical properties of BTD derivatives for various applications. nih.gov

Impact of Donor-Acceptor Systems and Conjugation Pathways

The 2,1,3-benzothiadiazole unit is a well-established electron acceptor, making it a crucial component in the design of donor-acceptor (D-A) systems. nih.govrsc.orgnih.gov When combined with various electron-donating moieties, it facilitates intramolecular charge transfer (ICT) upon photoexcitation. wikipedia.orgnih.gov This charge transfer is fundamental to the optical and electronic properties of these materials, which are utilized in organic electronics such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). wikipedia.orgrsc.org

The nature of the conjugation pathway, or the π-bridge connecting the donor and acceptor units, plays a critical role in mediating the electronic communication between them. The choice of the π-bridge, which can range from simple phenyl rings to more extended thiophene (B33073) or furan (B31954) units, directly impacts the extent of electronic delocalization and, consequently, the absorption and emission characteristics of the molecule. nih.govmdpi.com For instance, incorporating thiophene units as π-bridges in D-A systems with a BTD acceptor can lead to materials with low HOMO-LUMO gaps, a desirable feature for organic semiconductors. wikipedia.org The efficiency of charge transfer and separation processes in these systems can be exceptionally fast, occurring on the picosecond timescale. nih.gov

Role of Molecular Conformation and Planarity in Optical Properties

The three-dimensional arrangement of atoms in 4,6-dimethyl-2,1,3-benzothiadiazole derivatives, specifically their conformation and degree of planarity, is a key determinant of their optical properties. A more planar molecular structure generally promotes better π-orbital overlap along the conjugated backbone, leading to enhanced electronic delocalization. This, in turn, often results in a red-shifted absorption and emission, as well as higher charge carrier mobilities, which is advantageous for applications in organic electronics. mdpi.com

Effects of Alkyl Side-Group Substitutions on Solid-State Behavior

The introduction of alkyl side groups to the this compound framework significantly influences the solid-state properties of the resulting materials. These substitutions can have a profound impact on molecular packing, solubility, and thin-film morphology, all of which are critical for the performance of organic electronic devices. diva-portal.org

One of the primary roles of alkyl chains is to enhance the solubility of the conjugated molecules in common organic solvents, which is crucial for solution-based processing techniques. diva-portal.org Furthermore, the length and branching of the alkyl chains can be strategically varied to control the intermolecular interactions in the solid state. This, in turn, affects the material's crystallinity and the formation of desirable microstructures for efficient charge transport. researchgate.net For example, modifying the alkyl substituents on the BTD core can be a strategy to fine-tune the material's properties for applications in organic solar cells without significantly altering the fundamental electronic energy levels. researchgate.net

Correlation of Molecular Symmetry with Electroluminescent Quantum Yield

The symmetry of molecules based on this compound can have a direct correlation with their electroluminescent quantum yield (EQE) in organic light-emitting diodes (OLEDs). Molecular symmetry influences several key photophysical parameters, including transition dipole moments and the probability of radiative decay from the excited state.

Solvent Effects on Luminescent Solvatochromism

Derivatives of this compound often exhibit luminescent solvatochromism, a phenomenon where the color of their emitted light changes with the polarity of the solvent. nih.govmdpi.com This behavior is a direct consequence of the change in the electronic charge distribution of the molecule upon photoexcitation.

In donor-acceptor systems containing the BTD unit, the excited state is typically more polar than the ground state due to intramolecular charge transfer (ICT). rsc.org In polar solvents, the solvent molecules can reorient themselves to stabilize the polar excited state, leading to a lowering of its energy. This results in a red-shift (bathochromic shift) of the fluorescence emission spectrum as the solvent polarity increases. nih.govrsc.org This effect can be quite pronounced, with significant shifts in the emission wavelength observed across a range of solvents with different polarities. The study of solvatochromism provides valuable insights into the nature of the excited state and the extent of charge transfer within the molecule.

The table below illustrates the solvatochromic effect on a benzothiadiazole derivative, showing the change in emission wavelength with solvent polarity.

| Solvent | Polarity | Emission Max (nm) |

| Toluene | Low | ~520 |

| Dichloromethane | Medium | ~550 |

| Acetonitrile | High | ~580 |

Note: The specific values are illustrative and can vary depending on the exact molecular structure.

Aggregation-Induced Emission Enhancement (AIEE)

Certain derivatives of this compound exhibit a phenomenon known as aggregation-induced emission enhancement (AIEE). nih.govnih.gov In contrast to many conventional fluorescent molecules that suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, AIEE-active compounds show enhanced fluorescence emission upon aggregation. nih.gov

The mechanism behind AIEE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. nih.gov In solution, non-radiative decay pathways, such as those involving molecular vibrations and rotations, can dominate, leading to weak fluorescence. However, when the molecules aggregate, these intramolecular motions are sterically hindered, which blocks the non-radiative decay channels and promotes radiative decay, resulting in stronger emission. nih.gov

AIEE is a highly desirable property for applications in solid-state lighting, sensing, and bio-imaging. For example, the fluorescence of AIEE-active BTD derivatives can be "switched on" by changing the solvent composition from a good solvent to a poor solvent, inducing aggregation and a significant increase in emission intensity. nih.gov

The following table summarizes the AIEE behavior of a representative benzothiadiazole compound in a THF/water mixture.

| THF/Water Ratio | State | Emission Intensity |

| 100/0 | Dissolved | Low |

| 50/50 | Partially Aggregated | Medium |

| 10/90 | Aggregated | High |

Note: The specific ratios and intensities are for illustrative purposes.

Emerging Research Directions and Future Perspectives for 4,6 Dimethyl 2,1,3 Benzothiadiazole

Rational Design Principles for Tailored Photophysical Properties

The ability to precisely control the photophysical properties of 4,6-dimethyl-2,1,3-benzothiadiazole derivatives is a cornerstone of their development for specific applications. Researchers are employing rational design principles, often guided by computational modeling, to tune characteristics such as absorption and emission wavelengths, quantum yields, and Stokes shifts.

Key strategies for tailoring these properties include:

Donor-Acceptor (D-A) Architecture: The 2,1,3-benzothiadiazole (B189464) (BTD) core acts as an excellent electron acceptor. nih.gov By strategically attaching various electron-donating groups to the BTD scaffold, researchers can modulate the intramolecular charge transfer (ICT) character of the molecule. iitm.ac.inrsc.org This D-A design principle is fundamental to controlling the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the absorption and emission properties. acs.org

Substituent Effects: The position and electronic nature of substituents on the benzothiadiazole ring play a crucial role. For instance, the introduction of methyl groups can lead to a blue shift in both absorption and emission spectra compared to non-methylated analogs. acs.org This is attributed to the interruption of π-conjugation between donor moieties and the BTD core. acs.org Conversely, the incorporation of electron-withdrawing groups like fluorine or cyano can be used to fine-tune the dipole moment and absorption characteristics. acs.org

π-Conjugation Extension: Extending the π-conjugated system of the molecule by introducing linkers such as phenyl, thiophene (B33073), or ethynyl (B1212043) groups can lead to a bathochromic (red) shift in the absorption and emission spectra. nih.govacs.org This strategy is often employed to develop materials that absorb and emit at longer wavelengths, which is desirable for applications like near-infrared (NIR) imaging and organic solar cells. researchgate.net

Computational Guidance: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are increasingly used to predict the electronic and optical properties of designed molecules before their synthesis. acs.orgacs.orgresearchgate.net These computational tools allow for the screening of various donor and acceptor combinations, substituent effects, and conjugation lengths, thereby accelerating the discovery of materials with desired photophysical characteristics. acs.orgresearchgate.net

The following table summarizes the effect of different design strategies on the photophysical properties of benzothiadiazole derivatives:

| Design Principle | Effect on Photophysical Properties | References |

| Donor-Acceptor Architecture | Modulates intramolecular charge transfer (ICT), controlling absorption and emission wavelengths. | nih.goviitm.ac.inrsc.org |

| Methyl Substitution | Can cause a blue shift in absorption and emission by interrupting π-conjugation. | acs.org |

| Electron-Withdrawing Groups | Fine-tunes dipole moment and absorption characteristics. | acs.org |

| π-Conjugation Extension | Leads to a red shift in absorption and emission spectra. | nih.govacs.org |

| Computational Modeling | Predicts electronic and optical properties to guide molecular design. | acs.orgacs.orgresearchgate.net |

Exploration of Novel Synthetic Pathways and Efficient Derivatizations

The advancement of this compound-based materials is intrinsically linked to the development of versatile and efficient synthetic methodologies. While traditional methods often involve the reaction of ortho-phenylenediamine derivatives with thionyl chloride, recent research has focused on creating more sophisticated and functionalized structures. mdpi.com

Key areas of exploration in synthesis and derivatization include:

C-H Functionalization: Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct and regioselective functionalization of the benzothiadiazole core. nih.govacs.orgnih.govacs.org This method allows for the introduction of boryl groups at the C4, C5, C6, and C7 positions, creating versatile building blocks for further derivatization. nih.govacs.orgnih.govacs.org This approach bypasses the need for de novo synthesis, which is often required for accessing C5- and C6-substituted derivatives. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are extensively used to synthesize complex donor-acceptor molecules. nih.gov These reactions enable the efficient formation of carbon-carbon and carbon-nitrogen bonds, facilitating the attachment of various aryl and amino groups to the benzothiadiazole scaffold. nih.gov The Sonogashira cross-coupling reaction is another important method for introducing phenylethynyl moieties, which can extend the π-conjugation of the system. rsc.org

π-Extended Systems: Synthetic strategies are being developed to create π-extended benzothiadiazole derivatives by fusing them with other aromatic systems. For example, the cyclization of dinitro-BTD derivatives in the presence of triphenylphosphine (B44618) can lead to the formation of BTD fused with thienopyrrole or indole (B1671886) rings. mdpi.com

Aryne Chemistry: The generation and trapping of novel benzothiadiazole-based heteroarynes offer a unique pathway for the synthesis of new derivatives. nih.govacs.orgnih.gov The regioselectivity of nucleophilic attack on these arynes can be predicted using computational models, providing a controlled route to functionalized products. acs.org

The following table provides an overview of modern synthetic methods for derivatizing 2,1,3-benzothiadiazole:

| Synthetic Method | Description | Key Advantages | References |

| Ir-catalyzed C-H Borylation | Direct and regioselective introduction of boryl groups onto the BTD core. | Access to versatile building blocks, avoids de novo synthesis. | nih.govacs.orgnih.govacs.org |

| Palladium-catalyzed Cross-Coupling | Formation of C-C and C-N bonds to attach various functional groups. | High efficiency and functional group tolerance. | nih.govrsc.org |

| Cyclization Reactions | Fusion of BTD with other aromatic systems to create π-extended structures. | Access to novel fused-ring systems with altered electronic properties. | mdpi.com |

| Aryne Chemistry | Generation and trapping of reactive BTD-based heteroarynes. | Unique pathway to functionalized derivatives with predictable regioselectivity. | nih.govacs.orgnih.gov |

Advanced Characterization of Excited-State Dynamics

Understanding the intricate processes that occur in the excited state of this compound derivatives is crucial for optimizing their performance in various applications. Advanced spectroscopic techniques are employed to probe these ultrafast events, providing insights into their photophysical behavior.

A key technique in this area is femtosecond transient absorption spectroscopy . This method allows researchers to monitor the evolution of excited states on a timescale of femtoseconds to picoseconds. acs.orgrsc.orgresearchgate.net Studies have revealed that upon photoexcitation, these molecules undergo rapid relaxation processes, including internal charge transfer (ICT) and conformational changes. acs.orgrsc.org

For instance, in donor-acceptor systems, the primary step after excitation is often an ICT process, which can be assisted by the planarization of thiophene rings, occurring on a timescale of 0.88 to 1.3 picoseconds, depending on the solvent polarity. rsc.orgresearchgate.net Time-resolved fluorescence measurements complement these findings, showing that the planarization is accompanied by a stabilization of the charge transfer state, particularly in polar solvents. rsc.org

Furthermore, two-photon absorption (2PA) properties are being investigated using techniques like the Z-scan method. acs.orgnih.govmdpi.com Some benzothiadiazole derivatives have been shown to exhibit large 2PA cross-sections, making them promising for applications in nonlinear optics, such as optical power limiting and two-photon fluorescence microscopy. acs.org

The following table summarizes the key excited-state processes and the techniques used to study them:

| Excited-State Process | Timescale | Characterization Technique | Key Findings | References |

| Internal Charge Transfer (ICT) | 0.88 - 1.3 ps | Femtosecond Transient Absorption Spectroscopy | Primary relaxation step, often assisted by conformational changes. | rsc.orgresearchgate.net |

| Conformational Relaxation | ps | Femtosecond Transient Absorption Spectroscopy | Planarization of attached rings stabilizes the charge transfer state. | rsc.org |

| Two-Photon Absorption (2PA) | fs | Z-scan Technique | Large 2PA cross-sections observed in some derivatives. | acs.orgnih.govmdpi.com |

Development of High-Performance Organic Electronic Devices

The unique electronic properties of this compound and its broader class of 2,1,3-benzothiadiazole (BTD) derivatives make them highly attractive for use in a variety of organic electronic devices. nih.govrsc.orgresearchgate.net Their electron-accepting nature allows them to be incorporated as key components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). nih.govmdpi.comrsc.org

In the realm of OLEDs , BTD derivatives have been successfully employed as emitters, leading to devices with high efficiency and tunable emission colors. nih.govacs.org The introduction of methyl groups on the BTD core has been shown to produce green to yellowish-green light emission. acs.org Furthermore, unsymmetrically substituted BTD luminophores have demonstrated high photoluminescence quantum yields in thin films and have also been shown to act as active charge transport centers within the emissive layer of OLED devices. nih.gov

For OFETs , BTD-based small molecules have been synthesized and characterized as organic semiconductors. nih.gov For example, thin films of certain BTD derivatives have exhibited p-channel characteristics with good hole mobilities and high current on/off ratios. nih.gov By blending these p-type materials with n-type semiconductors, ambipolar transistors with balanced hole and electron mobilities have been fabricated, which are essential components for complementary-like inverters. nih.gov

In the field of organic solar cells , BTD and its π-extended, heteroannulated derivatives are valuable acceptor building blocks for creating high-performance donor-acceptor polymers. rsc.orgresearchgate.net These polymers have shown promising performance as the active layer in bulk heterojunction solar cells. researchgate.net The design of novel BTD-based copolymers with low bandgaps is an active area of research aimed at improving the power conversion efficiencies of OSCs. mdpi.com

The table below highlights the application of BTD derivatives in various organic electronic devices and their performance metrics.

| Device | Role of BTD Derivative | Performance Metric | References |

| OLED | Emitter | High quantum yield, tunable emission color | nih.govacs.org |

| OFET | p-type semiconductor | Hole mobility up to 0.10 cm²/Vs | nih.gov |

| Ambipolar Transistor | p-type component | Balanced hole and electron mobilities | nih.gov |

| Complementary Inverter | Ambipolar transistor component | High voltage gain | nih.gov |

| OSC | Acceptor in D-A polymers | High power conversion efficiencies | rsc.orgresearchgate.net |

Integration into Multi-component Hybrid Materials